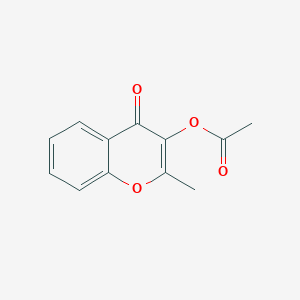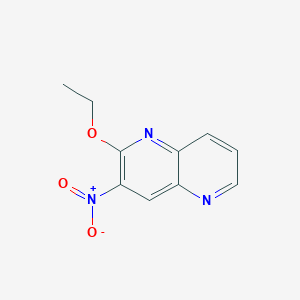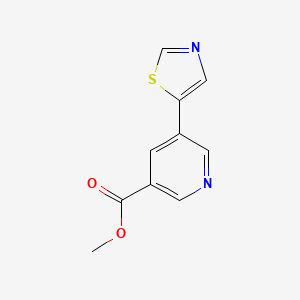
Methyl 5-(thiazol-5-yl)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(thiazol-5-yl)nicotinate is a heterocyclic compound that features a thiazole ring fused with a nicotinate moietyThe thiazole ring, characterized by its sulfur and nitrogen atoms, imparts unique chemical properties to the compound, making it a versatile scaffold for the development of biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(thiazol-5-yl)nicotinate typically involves the condensation of thiazole derivatives with nicotinic acid or its esters. One common method includes the reaction of 5-bromo-2-methylthiazole with methyl nicotinate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(thiazol-5-yl)nicotinate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the nitro group in nicotinate derivatives can be achieved using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in ethanol or tetrahydrofuran (THF).
Substitution: Halogenating agents, nucleophiles like amines or thiols; reactions are conducted under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include oxidized thiazole derivatives, reduced nicotinate esters, and various substituted thiazole compounds. These products can exhibit diverse biological activities and are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Methyl 5-(thiazol-5-yl)nicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and materials with specific electronic properties
Mechanism of Action
The mechanism of action of Methyl 5-(thiazol-5-yl)nicotinate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to induce anticancer activity. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(imidazol-5-yl)nicotinate
- Methyl 5-(oxazol-5-yl)nicotinate
- Methyl 5-(pyridyl-5-yl)nicotinate
Uniqueness
Methyl 5-(thiazol-5-yl)nicotinate is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and chemical reactivity compared to its analogs. For example, the sulfur atom in the thiazole ring can participate in specific interactions that are not possible with oxygen or nitrogen atoms in similar compounds .
Properties
CAS No. |
1346687-53-3 |
|---|---|
Molecular Formula |
C10H8N2O2S |
Molecular Weight |
220.25 g/mol |
IUPAC Name |
methyl 5-(1,3-thiazol-5-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H8N2O2S/c1-14-10(13)8-2-7(3-11-4-8)9-5-12-6-15-9/h2-6H,1H3 |
InChI Key |
NNERQRDCUCKKSI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2=CN=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


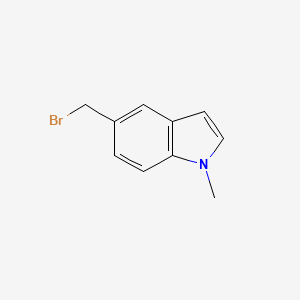

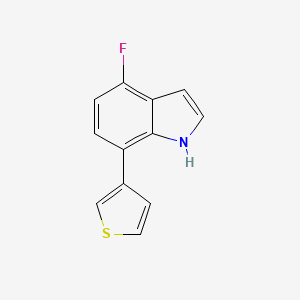
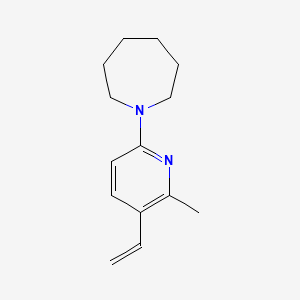
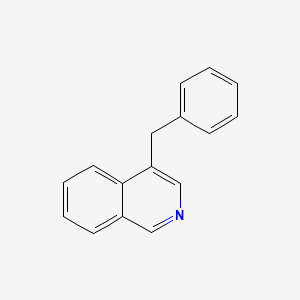
![6-Methyl-1-phenyl-5,8-dioxa-1-azaspiro[3.4]octan-2-one](/img/structure/B11886317.png)
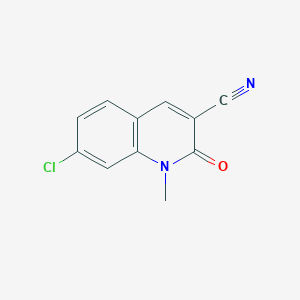
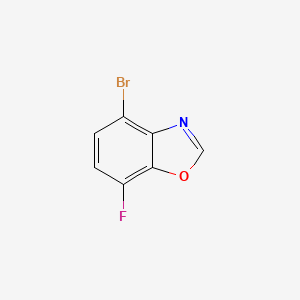
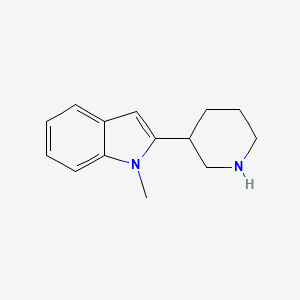
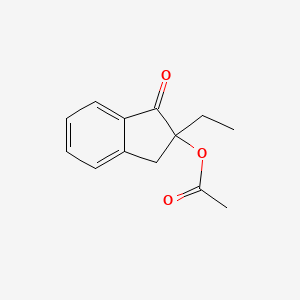

![2-[(3-Methoxyphenyl)methyl]azepane](/img/structure/B11886384.png)
